molecular formula C12H14O3 B601638 Ciprofibrate impurity A CAS No. 1474058-89-3

Ciprofibrate impurity A

Cat. No. B601638
M. Wt: 206.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ciprofibrate impurity A, also known as 2-(4-ethenylphenoxy)-2-methylpropanoic acid, is an impurity of Ciprofibrate . It has a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol .


Molecular Structure Analysis

The molecular structure of Ciprofibrate impurity A includes a 2-(4-ethenylphenoxy)-2-methylpropanoic acid group . The InChI string is InChI=1S/C12H14O3/c1-4-9-5-7-10 (8-6-9)15-12 (2,3)11 (13)14/h4-8H,1H2,2-3H3, (H,13,14) .


Physical And Chemical Properties Analysis

Ciprofibrate impurity A has several computed properties. It has a molecular weight of 206.24 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .

Scientific Research Applications

Impurity Analysis and Detection Techniques

  • Impurity Identification in Pharmaceuticals: One study focused on the impurity profiles of commercial ciprofloxacin tablets, using nuclear magnetic resonance (NMR) for analysis. They found fluorinated impurities, including fluoride ion and two known compounds, highlighting the importance of impurity profiling in pharmaceutical quality control (Trefi et al., 2007).
  • Improving Analytical Techniques: Another research improved the methods for impurity detection in ciprofloxacin, demonstrating the potential of high-performance liquid chromatography (HPLC) over traditional thin-layer chromatography (TLC) for faster and more precise impurity analysis (Kuleshova et al., 2018).
  • Advances in Chromatographic Methods: The development of novel chromatographic methods for the determination of ciprofibrate in bulk drugs and pharmaceutical dosage forms, with the emphasis on separating the drug from degradation products, was reported. This highlights the role of chromatographic techniques in ensuring drug purity and stability (Jain et al., 2012).

Applications in Material Science and Physics

  • Impurity Analysis in Material Science: In the field of material science, studies have investigated impurity transport and distribution in various materials. For example, research on the Large Helical Device examined impurity screening and transport in plasma, using emissions from different carbon ionization stages (Chowdhuri et al., 2009). This kind of impurity analysis is crucial for understanding material properties and behavior under specific conditions.

Applications in Analytical Chemistry

  • Enhancing Analytical Sensitivity: Enhancing analytical techniques for trace impurity analysis in pharmaceuticals using methods like isotachophoresis/NMR has been a focus, demonstrating the increasing sensitivity and specificity in detecting and characterizing impurities in complex sample matrices (Eldridge et al., 2007).

properties

IUPAC Name

2-(4-ethenylphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h4-8H,1H2,2-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJBUUJYXSWCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ciprofibrate impurity A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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